2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine
Overview
Description
2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine is a chemical compound characterized by its unique structure, which includes a fluorine atom, a trifluoromethyl group, and an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-trifluoromethylphenol as the starting material.
Reaction with Ethylamine: The phenol group is reacted with ethylamine under specific conditions, such as elevated temperature and pressure, to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the compound.
Substitution: Substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions can yield amines or alcohols.
Substitution Products:
Scientific Research Applications
2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be employed in biological studies to understand the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine exerts its effects involves its interaction with molecular targets and pathways. The fluorine and trifluoromethyl groups enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine is unique due to its specific structural features. Similar compounds include:
4-Fluoro-2-(trifluoromethyl)phenol: This compound lacks the ethylamine group.
2-(4-Fluoro-2-trifluoromethylphenoxy)ethanol: This compound has an ethanol group instead of ethylamine.
These compounds differ in their functional groups, which can lead to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-6-1-2-8(15-4-3-14)7(5-6)9(11,12)13/h1-2,5H,3-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQQNPNIUXKKDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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